molecular formula C8H12N2 B107213 2,3-Diethylpyrazine CAS No. 15707-24-1

2,3-Diethylpyrazine

Numéro de catalogue: B107213
Numéro CAS: 15707-24-1
Poids moléculaire: 136.19 g/mol
Clé InChI: GZXXANJCCWGCSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,3-Diethylpyrazine (CAS: 15707-24-1) is an alkylpyrazine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . It features a pyrazine ring substituted with ethyl groups at the 2- and 3-positions. This compound is a key contributor to roasted, nutty aromas in foods such as baked potatoes, wheat bread, roasted sesame seeds, and soy sauce aroma-type Baijiu . It is formed via Maillard reactions during thermal processing and is also used as a flavor additive in tobacco products and processed foods .

Propriétés

IUPAC Name

2,3-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXANJCCWGCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047101
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with an earthy, nutty, baked potato odour
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.976
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15707-24-1
Record name 2,3-Diethylpyrazine
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Record name 2,3-Diethylpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-
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Record name 2,3-Diethylpyrazine
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Record name 2,3-diethylpyrazine
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Record name 2,3-DIETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Diethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with ethylenediamine . The reaction typically involves heating the reactants under reflux conditions in the presence of an acid catalyst. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is often produced in batch reactors, followed by purification steps such as distillation and chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Diethylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Applications De Recherche Scientifique

Food Flavoring

2,3-Diethylpyrazine is primarily recognized for its role in the flavoring industry. It contributes to the sensory profile of various food products, especially in baked goods and snacks.

  • Formation Mechanisms : Research has shown that this compound can be formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. This reaction is crucial for developing complex flavors in food products such as potato chips and baked goods .
  • Quantitative Analysis : A study employing UPLC–MS/MS techniques quantified various pyrazines, including this compound, demonstrating its significant presence in certain foods. The study reported recoveries ranging from 84.36% to 103.92%, indicating reliable quantification methods for assessing flavor compounds .

Fragrance Industry

In the fragrance sector, this compound is valued for its distinct aroma profile.

  • Safety Assessments : The compound has undergone extensive safety evaluations regarding its potential toxicity and allergenicity. Studies indicate that it does not pose significant genotoxic risks or reproductive toxicity concerns at typical exposure levels . The compound has been classified as a non-sensitizer based on OECD guidelines for skin sensitization .
  • Environmental Impact : Environmental assessments have been conducted to evaluate the risk of this compound in aquatic environments. A screening-level risk assessment indicated that its predicted environmental concentration is below levels that would cause harm to aquatic life .

Analytical Chemistry

The analytical chemistry of this compound involves its detection and quantification in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Alternative GC-MS methods have been developed to analyze substituted pyrazines formed during the Maillard reaction. These methods enhance the understanding of how pyrazines contribute to flavor profiles in processed foods .
  • Case Study : A study on the degradation of 2,3-diethyl-5-methylpyrazine by specific bacterial strains highlighted the potential for bioremediation applications. Certain strains were identified as capable of metabolizing pyrazines, suggesting avenues for environmental cleanup involving pyrazine compounds .

Toxicological Studies

Toxicological evaluations have focused on understanding the safety profile of this compound.

  • Genotoxicity and Reproductive Toxicity : Research indicates that this compound is not expected to be genotoxic based on read-across data from similar compounds. The total systemic exposure levels are below the thresholds of toxicological concern for both repeated dose and reproductive toxicity endpoints .
  • Environmental Toxicology : The compound's ecotoxicity has been assessed using quantitative structure-activity relationship (QSAR) models to predict its impact on aquatic organisms. These assessments help inform regulatory decisions regarding its use in consumer products .

Mécanisme D'action

The mechanism of action of 2,3-Diethylpyrazine involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of specific enzymes and receptors. The compound’s aromatic structure allows it to interact with proteins and other biomolecules, leading to changes in their activity and function. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Pyrazines

The following pyrazines are structurally and functionally related to 2,3-diethylpyrazine, differing primarily in alkyl substituents and functional groups:

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues
Compound Molecular Formula Odor Threshold (μg/L)* OAV Range in SSAB Key Occurrence Sensory Role
This compound C₈H₁₂N₂ Not reported 0.1–1.0 Baijiu, baked goods, nuts, tobacco Roasted aroma enhancer
2,3-Dimethylpyrazine C₆H₈N₂ ~4.5 (ethanol/water) 0.1–1.0 Roasted sesame, soy sauce, cereals Roasted/nutty aroma contributor
2,3-Diethyl-5-methylpyrazine C₉H₁₄N₂ Not reported 0.1–1.0 Malt, roasted barley, Baijiu Enhances roasted and earthy notes
2-Acetyl-3-methylpyrazine C₇H₈N₂O ~1.8 (ethanol/water) 0.1–1.0 Soy sauce, roasted meats Adds complexity and caramelized nuances
2,6-Dimethylpyrazine C₆H₈N₂ ~2.0 (ethanol/water) 0.6–2.0 Corn starch bread, coffee, tobacco Pungent, earthy aroma
2,3,5-Trimethylpyrazine C₇H₁₀N₂ ~0.4 (ethanol/water) 0.4–2.4 Peanut, roasted meats, cocoa Deep roasted and chocolate-like notes

*Odor thresholds inferred from sensory interaction studies .

Sensory Interactions and Synergistic Effects

  • Sub-Threshold Contributions : this compound, 2,3-dimethylpyrazine, and 2,3-diethyl-5-methylpyrazine enhance roasted aromas in soy sauce aroma-type Baijiu even at concentrations below their individual odor thresholds (19–67% of thresholds) . For example, this compound contributes significantly at 46% of its threshold .
  • Mechanism : These compounds exhibit perceptual interactions, amplifying aroma intensity when combined. A mixture of sub-threshold pyrazines increased roasted aroma perception by 30–50% in sensory trials .

Formation Pathways and Stability

  • Maillard Reaction : this compound forms earlier in thermal processing (detected after 30 min in starch bread baking) compared to late-stage Maillard products like 2-acetyl-1-pyrroline . Its formation depends on precursors such as dipeptides and reducing sugars .
  • This property may prolong its sensory impact in food matrices .

Key Differentiators of this compound

Synergistic Potency: Unlike 2,3-dimethylpyrazine, which contributes directly to aroma at higher concentrations, this compound excels in sub-threshold synergism, amplifying roasted notes without dominating the sensory profile .

Thermal Stability : Ethyl groups confer greater stability during prolonged heating compared to acetylated derivatives like 2-acetyl-3-methylpyrazine, which may degrade into simpler pyrazines .

Activité Biologique

2,3-Diethylpyrazine is a member of the pyrazine family, known for its diverse biological activities and applications in various fields, including food science and pharmacology. This compound has garnered interest due to its potential antimicrobial properties and its role in flavor enhancement. This article reviews the biological activity of this compound, highlighting its antimicrobial effects, metabolic pathways, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses notable antimicrobial properties. Research indicates that certain pyrazines can inhibit the growth of various bacterial strains. For instance, while 2,3-dimethylpyrazine showed no significant reduction in bacterial colonies, derivatives like 2,5-dimethylpyrazine exhibited considerable antibacterial activity against Escherichia coli and Ralstonia solanacearum .

Table 1: Antimicrobial Efficacy of Pyrazines

CompoundBacterial StrainGrowth Inhibition (%)Concentration (µg/mL)
This compoundE. coliTBDTBD
2,5-DimethylpyrazineE. coli69.75 - 79.87504 - 672
2-Ethyl-3-methylpyrazineRalstonia solanacearum72.89 - 95.9335 - 672

Metabolic Pathways

The metabolism of pyrazines, including this compound, primarily involves oxidation processes that convert these compounds into various metabolites. Studies suggest that the biotransformation of pyrazines occurs via microbial action, particularly by strains such as Pseudomonas putida, which can metabolize these compounds effectively .

Case Study: Microbial Degradation

In a study focusing on the degradation of pyrazines by bacteria isolated from waste treatment plants, researchers found that Pseudomonas species could efficiently utilize this compound as a carbon source. This suggests potential applications in bioremediation and environmental detoxification .

Structure-Activity Relationship

The biological activity of pyrazines is influenced by their structural characteristics. Substituents at specific positions on the pyrazine ring can significantly alter their biological properties. For instance:

  • The presence of ethyl groups at positions 2 and 3 has been correlated with increased antimicrobial activity.
  • Structural modifications can impact the odor threshold and sensory properties of these compounds .

Table 2: Structure-Activity Relationships

Position on Pyrazine RingSubstituent TypeEffect on Activity
Position 2EthylIncreased antimicrobial activity
Position 3EthylIncreased sensory perception
Position 5MethylReduced activity

Q & A

Q. What regulatory guidelines apply to this compound use in feed additives?

  • Methodological Answer : Under EU Regulation 2018/248, this compound is authorized as a feed additive for all animal species at ≤5 mg/kg complete feed. Compliance requires batch testing via ISO 17025-accredited GC-MS protocols to ensure absence of genotoxic impurities (e.g., nitrosamines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diethylpyrazine
Reactant of Route 2
2,3-Diethylpyrazine

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